REACTION_SMILES
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[Br:1][C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])([CH3:8])[CH3:9].[C:18](=[O:19])([O-:20])[O-:21].[CH3:25][C:26](=[O:27])[CH3:28].[Cl:10][c:11]1[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]1.[K+:22].[K+:23].[OH2:24]>>[C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])([CH3:8])([CH3:9])[O:17][c:14]1[cH:13][cH:12][c:11]([Cl:10])[cH:16][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CCOC(=O)C(C)(C)Oc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |